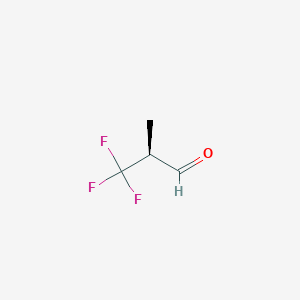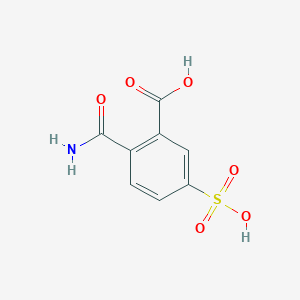![molecular formula C22H35NO6S B14256966 2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid CAS No. 173740-87-9](/img/structure/B14256966.png)
2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is an organic compound that belongs to the class of benzene sulfonic acids This compound is characterized by the presence of a sulfonic acid group attached to a benzene ring, along with a decanoylaminohexanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid typically involves multiple stepsThe sulfonation can be achieved using concentrated sulfuric acid, which adds a sulfonic acid group to the benzene ring . The decanoylaminohexanoyl group can be introduced through an acylation reaction using decanoyl chloride and hexanoylamine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and acylation processes. These processes are typically carried out in reactors designed to handle the corrosive nature of sulfuric acid and the reactivity of acyl chlorides. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: The compound can be reduced to form corresponding sulfonates.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted benzene derivatives.
Scientific Research Applications
2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfonic acid derivatives and their biological activities.
Industry: Used in the production of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules. The decanoylaminohexanoyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid used in the synthesis of dyes and pharmaceuticals.
Properties
CAS No. |
173740-87-9 |
|---|---|
Molecular Formula |
C22H35NO6S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
2-[6-(decanoylamino)hexanoyloxy]benzenesulfonic acid |
InChI |
InChI=1S/C22H35NO6S/c1-2-3-4-5-6-7-9-16-21(24)23-18-13-8-10-17-22(25)29-19-14-11-12-15-20(19)30(26,27)28/h11-12,14-15H,2-10,13,16-18H2,1H3,(H,23,24)(H,26,27,28) |
InChI Key |
GOKVKLCCWGRQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



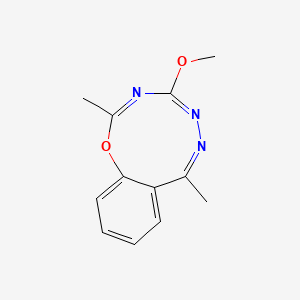
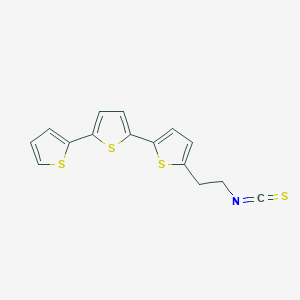

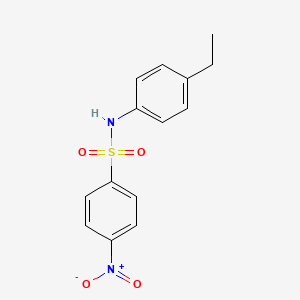

![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
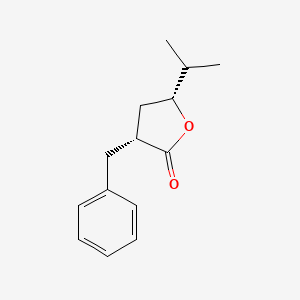

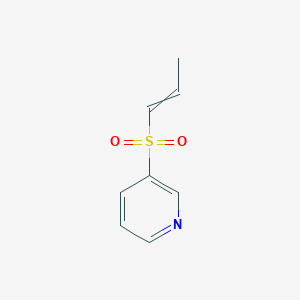
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
